(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-(2,5-DIMETHOXYPHENYL)-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE” is a synthetic organic molecule that features a combination of aromatic rings, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzo[f]chromen-2-yl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the prop-2-enenitrile moiety: This can be synthesized through a Knoevenagel condensation reaction.
Final coupling: The final step would involve coupling the intermediate products under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(2,5-DIMETHOXYPHENYL)-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H18N2O4S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N2O4S/c1-31-19-8-10-24(32-2)17(12-19)11-18(14-28)26-29-23(15-34-26)22-13-21-20-6-4-3-5-16(20)7-9-25(21)33-27(22)30/h3-13,15H,1-2H3/b18-11- |
InChI Key |
CCLHJBSRJBZUFX-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.